molecular formula C8H16N2 B3067709 (2r,2'r)-2,2'-Bipyrrolidine CAS No. 137037-20-8

(2r,2'r)-2,2'-Bipyrrolidine

Cat. No. B3067709
CAS RN: 137037-20-8
M. Wt: 140.23 g/mol
InChI Key: NQHVTVSAFRAXPA-HTQZYQBOSA-N
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Description

(2R,2'R)-2,2'-Bipyrrolidine, also known as (2R,2'R)-2,2'-bipy, is a heterocyclic compound that is composed of two pyrrolidine rings connected by a single carbon-carbon (C-C) bond. It is a white crystalline solid that is soluble in water, alcohol, and other organic solvents. This compound has been studied extensively due to its wide range of applications in both the scientific and industrial fields.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (2R,2’R)-2,2’-Bipyrrolidine, focusing on six unique fields:

Asymmetric Catalysis

(2R,2’R)-2,2’-Bipyrrolidine is widely used in asymmetric catalysis due to its chiral nature. It serves as a chiral ligand in various catalytic reactions, enabling the production of enantiomerically pure compounds. This is particularly valuable in the pharmaceutical industry, where the chirality of a drug can significantly impact its efficacy and safety .

Organic Synthesis

In organic synthesis, (2R,2’R)-2,2’-Bipyrrolidine is employed as a building block for the synthesis of complex molecules. Its unique structure allows for the creation of diverse chemical scaffolds, which can be further functionalized to produce a wide range of bioactive compounds .

Coordination Chemistry

This compound is also used in coordination chemistry to form stable complexes with various metal ions. These complexes have applications in areas such as catalysis, material science, and even medicine. The ability of (2R,2’R)-2,2’-Bipyrrolidine to form chiral metal complexes is particularly useful in developing new catalytic systems and materials with specific properties .

Pharmaceutical Research

In pharmaceutical research, (2R,2’R)-2,2’-Bipyrrolidine is investigated for its potential therapeutic applications. It can be used as a precursor for the synthesis of drugs with specific biological activities. Additionally, its chiral nature makes it a valuable tool in the development of enantiomerically pure pharmaceuticals .

Chiral Recognition and Separation

(2R,2’R)-2,2’-Bipyrrolidine is also utilized in chiral recognition and separation techniques. It can be used to develop chiral stationary phases for chromatography, allowing for the separation of enantiomers in complex mixtures. This is crucial in the analysis and purification of chiral compounds in both research and industrial settings.

Source 1 Source 2 Source 3 Source 4 : Source 5 : Source 6

properties

IUPAC Name

(2R)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-3-7(9-5-1)8-4-2-6-10-8/h7-10H,1-6H2/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHVTVSAFRAXPA-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)[C@H]2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

137037-20-8
Record name (R,R)-2,2'-Bipyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2r,2'r)-2,2'-Bipyrrolidine
Reactant of Route 2
(2r,2'r)-2,2'-Bipyrrolidine
Reactant of Route 3
(2r,2'r)-2,2'-Bipyrrolidine
Reactant of Route 4
(2r,2'r)-2,2'-Bipyrrolidine
Reactant of Route 5
(2r,2'r)-2,2'-Bipyrrolidine
Reactant of Route 6
(2r,2'r)-2,2'-Bipyrrolidine

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